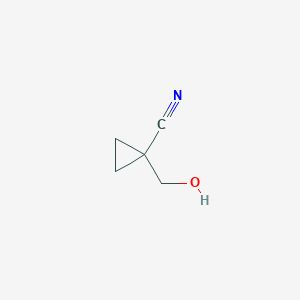
3-(4-Fluoro-2-methylphenyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-2-methylphenyl)piperazin-2-one, also known as 4-Fluoro-2-methylphenylpiperazine (4-FPP), is a novel synthetic compound that has recently been studied for its potential therapeutic and pharmacological applications. It belongs to the class of compounds known as substituted piperazines, and has been studied for its ability to modulate a variety of neurotransmitter systems. 4-FPP has been found to act as an agonist of 5-HT2A serotonin receptors, and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis Processes
- Fe-catalyzed Synthesis of Flunarizine : The compound 3-(4-Fluoro-2-methylphenyl)piperazin-2-one is involved in the industrial production of flunarizine, a drug used to treat migraines and other disorders. The synthesis process typically involves condensation reactions and metal-catalyzed amination (Shakhmaev, Sunagatullina, & Zorin, 2016).
Crystallography and Structural Analysis
- Crystal Structure Studies : Studies on the crystal structure of salts derived from this compound, such as flunarizinium isonicotinate, reveal insights into molecular conformations and intermolecular interactions. These studies are crucial in understanding the physical and chemical properties of the compound (Kavitha, Kaur, Jasinski, & Yathirajan, 2014).
Metabolism and Biotransformation
- Metabolism in Different Species : Research on the metabolism of flunarizine, a derivative of this compound, in various species like rats, dogs, and humans highlights the differences in biotransformation pathways. This is vital for understanding the drug's pharmacokinetics and safety profile (Lavrijsen et al., 1992).
Antifungal Activity
- Antifungal Activity Research : Derivatives of this compound have been evaluated for antifungal properties. Some derivatives showed potential against specific fungal strains, indicating the compound's potential in developing new antifungal agents (Pandit, Singla, & Shrivastava, 2012).
Medicinal Chemistry and Drug Design
- Role in Medicinal Chemistry : The compound and its derivatives play an important role in medicinal chemistry. Research into synthesizing and structurally characterizing such derivatives can lead to new pharmaceuticals with various therapeutic applications, such as antidepressants and antianxiety drugs (Kumar et al., 2017).
Molecular Interactions
- Study of Molecular Interactions : The compound's derivatives are used in studies focusing on molecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental in drug design and development (Betz et al., 2011).
Propiedades
IUPAC Name |
3-(4-fluoro-2-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-7-6-8(12)2-3-9(7)10-11(15)14-5-4-13-10/h2-3,6,10,13H,4-5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUGUOHNKOIDMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2C(=O)NCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)



![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)





